molecular formula C15H10Cl2INO B5397586 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one

1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one

Cat. No. B5397586
M. Wt: 418.1 g/mol
InChI Key: QHTBMSNIFYQRHD-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one, also known as DIPK, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been investigated as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In material science, 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been used as a precursor for the synthesis of various organic materials, including polymers and liquid crystals. In analytical chemistry, 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been used as a reagent for the detection of various metal ions.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one is not fully understood. However, it has been proposed that 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one inhibits the activity of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. In addition, 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one inhibits the activity of various enzymes involved in cell proliferation, including topoisomerase II and DNA polymerase. In addition, 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one inhibits the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one in lab experiments is its high potency. 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been shown to be effective at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one. One area of interest is the development of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one-based anti-cancer drugs. Researchers are currently investigating the potential of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one derivatives as anti-cancer agents. Another area of interest is the development of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one-based materials. Researchers are exploring the use of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one as a precursor for the synthesis of various organic materials, including polymers and liquid crystals. Finally, researchers are investigating the potential of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one as a reagent for the detection of various metal ions.

Synthesis Methods

The synthesis of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one involves the reaction of 3,4-dichloroacetophenone with iodobenzene in the presence of a base. The resulting product is then purified using column chromatography. The yield of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one is typically around 50%.

properties

IUPAC Name

(Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2INO/c16-11-6-5-10(9-12(11)17)15(20)7-8-19-14-4-2-1-3-13(14)18/h1-9,19H/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTBMSNIFYQRHD-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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